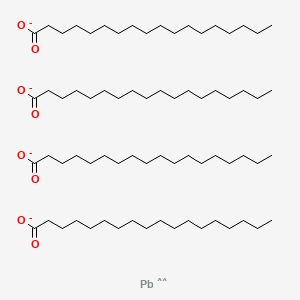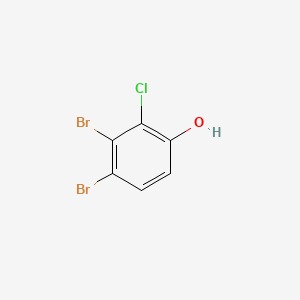
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- is a heterocyclic organic compound It is a derivative of furanone, characterized by the presence of an ethyl group at the 3-position and two methyl groups at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-ethyl-2,4-pentanedione with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired furanone derivative.
Industrial Production Methods
In industrial settings, the production of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as distillation and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furanone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Furanone, 5,5-dimethyl-: Lacks the ethyl group at the 3-position.
2(3H)-Furanone, 3-methyl-5,5-dimethyl-: Contains a methyl group instead of an ethyl group at the 3-position.
2(3H)-Furanone, 3-ethyl-4,5-dimethyl-: Has an additional methyl group at the 4-position.
Uniqueness
2(3H)-Furanone, 3-ethyldihydro-5,5-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
66094-79-9 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3-ethyl-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-4-6-5-8(2,3)10-7(6)9/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
UFQMONUGYOFSIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(OC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)

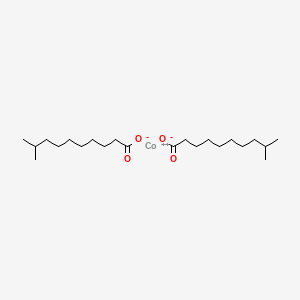

![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
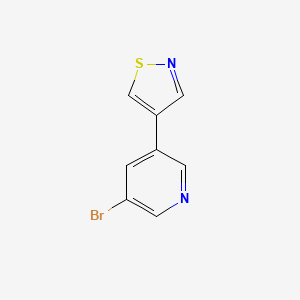

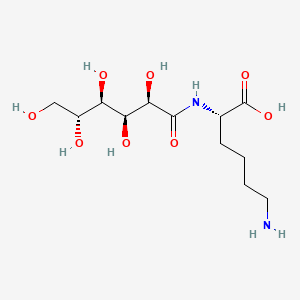
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)
